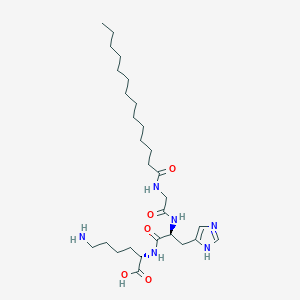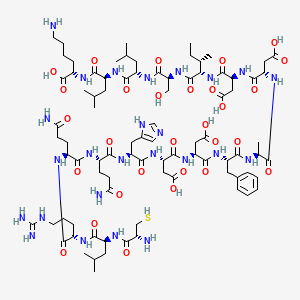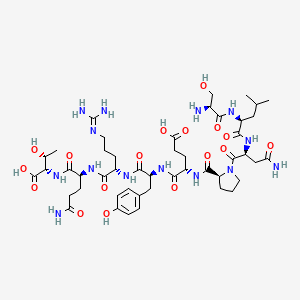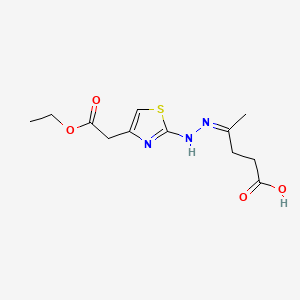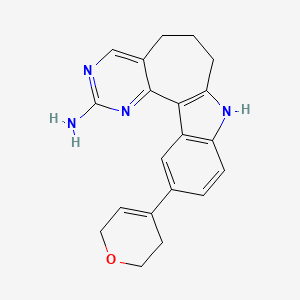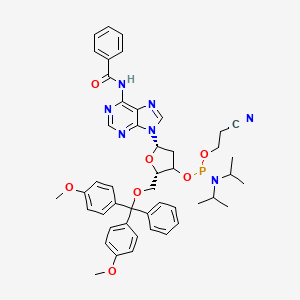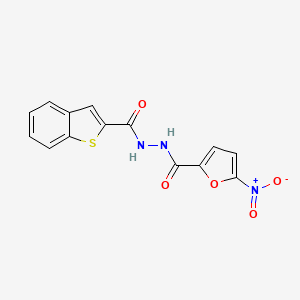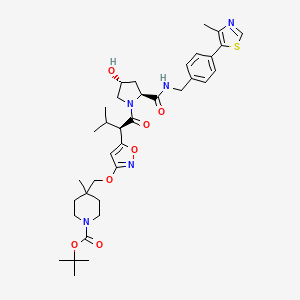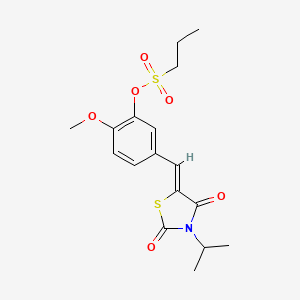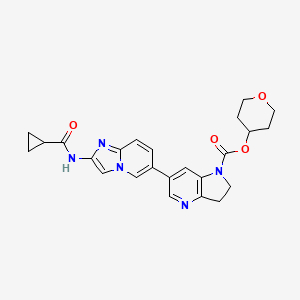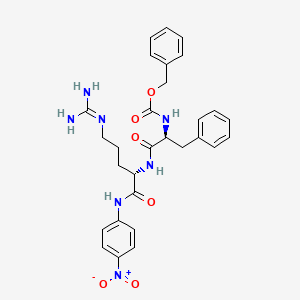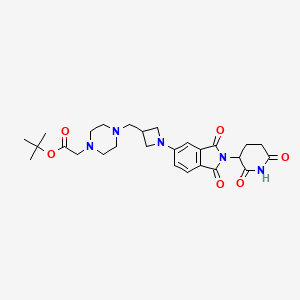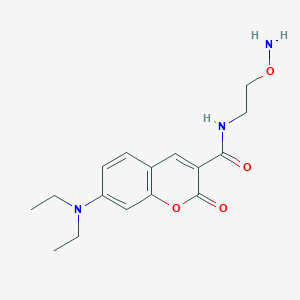
Cbl-b-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbl-b-IN-9 is a small-molecule inhibitor that targets the casitas B-lineage lymphoma-b (Cbl-b) protein, which is an E3 ubiquitin ligase. This compound has shown promise in cancer immunotherapy by modulating immune responses and promoting anti-tumor activity .
Preparation Methods
The synthesis of Cbl-b-IN-9 involves several steps, including the formation of lactams. The synthetic routes typically involve the use of proprietary high-throughput screening technologies to identify and optimize the compound . Specific reaction conditions and industrial production methods are often proprietary and may involve complex organic synthesis techniques.
Chemical Reactions Analysis
Cbl-b-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can be used to modify the compound’s properties.
Scientific Research Applications
Cbl-b-IN-9 has several scientific research applications:
Cancer Immunotherapy: It has been shown to reverse immunosuppression in the tumor microenvironment, stimulate cytotoxic T cell activity, and promote tumor regression.
Biological Research: The compound is used to study the role of Cbl-b in immune cell regulation and its potential as a therapeutic target.
Pharmaceutical Development: This compound is being explored for its potential to enhance the efficacy of existing immunotherapies.
Mechanism of Action
Cbl-b-IN-9 inhibits the activity of the Cbl-b protein by binding to its tyrosine kinase binding domain and linker region, but not the RING domain. This interaction locks the protein in an inactive conformation, preventing it from downregulating immune cell activity . The inhibition of Cbl-b leads to enhanced T cell activation and immune response against tumors .
Comparison with Similar Compounds
Cbl-b-IN-9 is unique in its ability to specifically target the Cbl-b protein. Similar compounds include:
Nx-1607: Another Cbl-b inhibitor currently in clinical trials.
Other Cbl-b Inhibitors: Various lactam-based inhibitors have been developed, each with different binding affinities and specificities.
This compound stands out due to its high specificity and potency in inhibiting Cbl-b, making it a promising candidate for further development in cancer immunotherapy .
Properties
Molecular Formula |
C30H33F3N6O2 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
2-[6-cyclopropyl-4-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]pyridin-2-yl]-6-[[(1-methylcyclobutyl)amino]methyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C30H33F3N6O2/c1-28(6-3-7-28)34-13-18-8-21-22(23(9-18)30(31,32)33)14-39(27(21)40)25-11-20(10-24(36-25)19-4-5-19)29(15-41-16-29)12-26-37-35-17-38(26)2/h8-11,17,19,34H,3-7,12-16H2,1-2H3 |
InChI Key |
MNELVOQWIAZVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)NCC2=CC3=C(CN(C3=O)C4=CC(=CC(=N4)C5CC5)C6(COC6)CC7=NN=CN7C)C(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


